(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide
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Overview
Description
The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide is a complex organic molecule featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by nitration and subsequent functional group modifications. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole rings play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Carbonylnitrile derivatives: Involved in reductive amination reactions.
Uniqueness
The uniqueness of (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide lies in its specific structural features, such as the combination of nitro and pyrazole groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H17N7O4 |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H17N7O4/c1-4-18-6-5-10(16-18)13(21)24-17-11(14)7-19-9(3)12(20(22)23)8(2)15-19/h5-6H,4,7H2,1-3H3,(H2,14,17) |
InChI Key |
CSHTZXFMFHSRRR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)O/N=C(/CN2C(=C(C(=N2)C)[N+](=O)[O-])C)\N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)ON=C(CN2C(=C(C(=N2)C)[N+](=O)[O-])C)N |
Origin of Product |
United States |
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